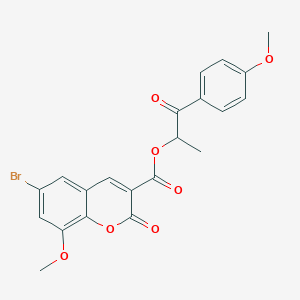

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

This compound features a chromene-3-carboxylate core substituted with bromo (C6) and methoxy (C8) groups, esterified with a 1-(4-methoxyphenyl)-1-oxopropan-2-yl moiety. The chromene ring system contributes to π-conjugation, while the bromo and methoxy substituents modulate electronic properties and steric interactions.

Properties

IUPAC Name |

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO7/c1-11(18(23)12-4-6-15(26-2)7-5-12)28-20(24)16-9-13-8-14(22)10-17(27-3)19(13)29-21(16)25/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWCNQXMXPEVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS Number: 941947-71-3) belongs to a class of organic compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 461.3 g/mol. The structure features a chromene core, which is known for its various biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 461.3 g/mol |

| CAS Number | 941947-71-3 |

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes implicated in inflammatory processes and cancer progression. Notably, it may interact with cyclooxygenases (COX) and lipoxygenases (LOX), which are key targets in anti-inflammatory therapies .

- Antioxidant Properties : Similar compounds in the chromene class have demonstrated free radical-scavenging activities. This suggests that our compound may also possess antioxidant capabilities, contributing to its therapeutic potential against oxidative stress-related diseases .

- Cytotoxicity : Preliminary studies indicate that derivatives of chromene compounds exhibit cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T cells. The specific cytotoxicity profile of this compound remains to be fully elucidated but is an area of active research .

Case Studies and Research Findings

- In Vitro Studies : A series of studies have evaluated the compound's activity against cholinesterases and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's. The presence of methoxy groups in the structure may enhance binding affinity to these targets, leading to improved inhibitory effects .

- Comparative Analysis : When compared to other chromene derivatives, this compound exhibits unique substitution patterns that may influence its biological activity significantly. For instance, modifications at the para-position of the phenyl ring have been shown to affect enzyme inhibition profiles, suggesting a structure-activity relationship (SAR) that warrants further investigation .

- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated favorable interactions between the compound and target proteins involved in inflammation and cancer pathways. These interactions often involve hydrogen bonding and hydrophobic contacts, which are crucial for binding affinity and specificity .

Comparison with Similar Compounds

Research Implications and Trends

Synthetic Accessibility : Chromene esters (e.g., 4c) are synthesized efficiently (71% yield) via nucleophilic substitution, whereas indole derivatives require multi-step protocols with lower yields .

Physicochemical Properties : Methoxy groups consistently improve solubility, while bromo substituents may complicate purification due to increased molecular weight .

Q & A

Basic Synthesis and Characterization

Q1: What are the recommended synthetic routes for preparing 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity? A1:

- Synthesis: The compound can be synthesized via esterification of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-(4-methoxyphenyl)-1-oxopropan-2-ol under Steglich or DCC/DMAP coupling conditions. Bromination at position 6 of the chromene core may require NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) .

- Optimization: Reaction temperature (e.g., reflux vs. room temperature) and solvent choice (e.g., dichloromethane vs. THF) significantly impact esterification efficiency. For example, anhydrous conditions reduce hydrolysis side reactions, while excess coupling agents improve yields .

- Characterization: Confirm structure via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and -NMR (carbonyl carbons at δ 165–175 ppm). Mass spectrometry (HRMS) should verify the molecular ion peak (expected m/z: ~495.0 for CHBrO) .

Advanced Structural Analysis

Q2: How do crystallographic data inform the molecular conformation and intermolecular interactions of this compound? A2:

- Crystal Packing: X-ray diffraction reveals dihedral angles between the coumarin core and aromatic substituents. For example, in analogous structures, dihedral angles of ~48° between the coumarin and methoxyphenyl groups indicate steric hindrance, influencing solubility and solid-state stability .

- Hydrogen Bonding: Supramolecular features like C–H⋯O interactions (e.g., C3–H3⋯O3) stabilize crystal lattices. Graph set analysis (e.g., motifs) can classify these interactions, critical for predicting polymorphism .

- Software: Refinement using SHELXL (e.g., anisotropic displacement parameters) ensures accurate thermal motion modeling. Twinning or disorder, if present, requires SHELXD for structure solution .

Biological Activity Profiling

Q3: What methodologies are used to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays? A3:

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The bromo and methoxy groups enhance lipophilicity, potentially improving membrane penetration .

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The chromene core’s planar structure may intercalate DNA, while the ester group modulates bioavailability .

- Data Interpretation: Compare IC values with structurally similar coumarins (e.g., methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate) to establish SAR trends .

Mechanistic and Computational Studies

Q4: How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors? A4:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or topoisomerase II). The methoxyphenyl group may occupy hydrophobic pockets, while the chromene carbonyl forms hydrogen bonds .

- MD Simulations: Simulate stability in aqueous vs. lipid environments (GROMACS/AMBER). LogP calculations (~2.5–3.0) predict moderate blood-brain barrier permeability .

- Validation: Cross-reference computational results with experimental IC data to refine force field parameters .

Contradictory Data Resolution

Q5: How should researchers address discrepancies in reported biological activities of structurally analogous coumarins? A5:

- Source Analysis: Compare assay conditions (e.g., cell line specificity, serum concentration). For example, cytotoxicity in HeLa cells may not replicate in primary cultures due to metabolic differences .

- Structural Nuances: Minor substituent changes (e.g., bromo vs. chloro at position 6) alter electron-withdrawing effects, impacting redox activity. Validate via comparative cyclic voltammetry .

- Statistical Methods: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent electronegativity, steric bulk) driving activity differences .

Stability and Degradation Pathways

Q6: What analytical techniques identify degradation products under varying storage conditions? A6:

- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-DAD/MS for ester hydrolysis (yielding 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) .

- Kinetics: Use Arrhenius plots to predict shelf life. Ester bonds typically degrade faster in alkaline conditions .

- Mitigation: Lyophilization or storage at –20°C under nitrogen minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.